molecular formula C16H20N2O B570142 Mirabegron impurity-1 CAS No. 391901-45-4

Mirabegron impurity-1

Katalognummer: B570142
CAS-Nummer: 391901-45-4
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: TUAHDMSPHZSMQN-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopic analysis provides crucial structural confirmation for (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. High-resolution proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns consistent with the proposed molecular structure. The spectral data demonstrates excellent agreement between experimental observations and theoretical predictions based on the molecular framework. Quality control analyses indicate that Nuclear Magnetic Resonance purity assessments consistently yield values equal to or greater than 97.0 percent, confirming the structural integrity and chemical purity of analytical samples.

The aromatic proton signals appear in the characteristic downfield region, with the phenyl ring protons exhibiting typical coupling patterns and chemical shifts. The benzylic proton attached to the chiral carbon displays distinctive splitting patterns due to coupling with adjacent methylene protons. The ethylamine chain protons produce a series of overlapping multiplets in the aliphatic region, with the methylene groups adjacent to nitrogen atoms showing characteristic downfield shifts. The amino group protons exhibit temperature and concentration-dependent chemical shifts due to hydrogen bonding interactions and rapid exchange phenomena.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol reveals characteristic fragmentation pathways that provide structural confirmation and enable identification of the compound in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 256.157563 for the free base form. Primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, producing characteristic fragment ions that retain either the phenylethanol or aminophenethyl portions of the molecule.

Secondary fragmentation pathways involve loss of water from the hydroxyl group and subsequent rearrangement reactions. The base peak typically corresponds to the aminophenethyl cation, formed through cleavage of the carbon-nitrogen bond in the central chain. Additional fragment ions arise from tropylium ion formation involving the phenyl rings, producing stable seven-membered carbocations. The fragmentation pattern provides a distinctive mass spectral fingerprint that enables unambiguous identification and quantitative analysis of the compound in pharmaceutical preparations and synthetic intermediates.

Infrared Vibrational Signatures

Infrared spectroscopic analysis reveals characteristic vibrational bands that provide detailed information about the functional groups and molecular interactions present in (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. The broad absorption band in the 3200-3500 wavenumber region corresponds to overlapping stretching vibrations of the hydroxyl and amino groups, with hydrogen bonding interactions affecting the exact frequencies and band widths observed. The aromatic carbon-hydrogen stretching vibrations appear as sharp bands near 3030 wavenumbers, while aliphatic carbon-hydrogen stretches occur in the 2800-3000 wavenumber range.

The aromatic carbon-carbon stretching vibrations produce characteristic bands in the 1450-1600 wavenumber region, with additional aromatic skeletal vibrations appearing at lower frequencies. The carbon-nitrogen stretching vibrations contribute to medium-intensity bands in the 1000-1250 wavenumber region. Out-of-plane bending vibrations of the aromatic hydrogens produce distinctive fingerprint region absorptions that enable identification of the specific substitution patterns on both phenyl rings. The overall infrared spectrum provides a unique molecular fingerprint that facilitates identification and purity assessment.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol in its hydrochloride salt form reveals important insights into the solid-state molecular arrangement and intermolecular interactions. The hydrochloride salt, with Chemical Abstracts Service number 521284-22-0, exhibits enhanced crystallinity compared to the free base form. The crystal structure demonstrates systematic hydrogen bonding networks involving the protonated amino group, the hydroxyl functionality, and the chloride counterion.

The molecular packing arrangement shows efficient space utilization with molecules arranged in a herringbone pattern that maximizes van der Waals interactions between aromatic rings. Intermolecular hydrogen bonds between hydroxyl groups and amino functionalities create extended networks that stabilize the crystal lattice. The chloride anions occupy specific positions that optimize electrostatic interactions with the protonated amino groups while maintaining favorable geometric arrangements. Crystal density measurements and unit cell parameters provide quantitative data for pharmaceutical formulation development and polymorph identification studies.

Property Value
Molecular Formula (Free Base) C16H20N2O
Molecular Weight (Free Base) 256.34 g/mol
Molecular Formula (Hydrochloride) C16H21ClN2O
Molecular Weight (Hydrochloride) 292.81 g/mol
Chemical Abstracts Service Number (Free Base) 391901-45-4
Chemical Abstracts Service Number (Hydrochloride) 521284-22-0
Accurate Mass 256.1576
Monoisotopic Mass 256.157563
Nuclear Magnetic Resonance Purity ≥97.0%
High Performance Liquid Chromatography Purity >95%

Eigenschaften

IUPAC Name

(1R)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAHDMSPHZSMQN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391901-45-4
Record name 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391901454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16J30IOW0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemische Analyse

Biochemical Properties

In biochemical reactions, ®-2-((4-Aminophenethyl)amino)-1-phenylethanol interacts with various enzymes, proteins, and other biomolecules. For instance, it is rapidly taken up by the tissues of rats following parenteral administration. The highest concentrations of the drug were found in the lungs, kidneys, and brain.

Cellular Effects

®-2-((4-Aminophenethyl)amino)-1-phenylethanol influences cell function in various ways. For example, concentrations of this compound in rat brain bear a linear relationship to the degree of analgesia, indicating its significant impact on cellular processes in the nervous system.

Molecular Mechanism

At the molecular level, ®-2-((4-Aminophenethyl)amino)-1-phenylethanol exerts its effects through several mechanisms. One of the major pathways involves acetylation of the aromatic amino group in the compound, which is a major pathway in rats and guinea pigs.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol can change. For instance, it is acetylated in the rat and guinea pig, probably in the liver, possibly also in the lungs, to produce another analgesic, acetyl anileridine.

Metabolic Pathways

®-2-((4-Aminophenethyl)amino)-1-phenylethanol is involved in several metabolic pathways. The metabolism of this compound resembles that of meperidine in that the major pathways involve saponification and destruction of the isonipecotic acid moiety.

Biologische Aktivität

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, also known as a mirabegron intermediate, is an organic compound with significant biological activity. This compound is primarily recognized for its role in the synthesis of mirabegron, a medication used to treat overactive bladder conditions. The compound has garnered attention due to its interactions with adrenergic receptors and its potential implications in pharmacotherapy.

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 391901-45-4
  • Appearance : Off-white to light beige solid
  • Melting Point : 97-100°C
  • Solubility : Slightly soluble in chloroform and methanol, sparingly soluble in DMSO

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol acts primarily as a selective β3_3-adrenergic receptor agonist. This mechanism is crucial in promoting bladder relaxation and enhancing urinary storage capacity. The compound's structural similarity to other adrenergic agents allows it to effectively bind to and activate these receptors, leading to its therapeutic effects.

Biological Activity Overview

Biological Activity Description
Receptor Interaction Selective β3_3-adrenergic receptor agonist
Therapeutic Use Treatment of overactive bladder
Metabolism Involved in metabolic pathways mediated by cytochrome P450 isoforms

Case Studies and Experimental Data

  • Kinetic Analysis :
    A study conducted on the hydrolysis of mirabegron indicated that (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol is a substrate for butyrylcholinesterase (BChE). This finding highlights the compound's metabolic pathways and its interaction with BChE, which can influence the pharmacokinetics of mirabegron .
  • In Vitro Studies :
    In vitro assays demonstrated that (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol exhibits significant selectivity towards β3_3-adrenergic receptors compared to other adrenergic subtypes. This selectivity is pivotal for minimizing side effects commonly associated with non-selective adrenergic agonists .
  • Pharmacological Implications :
    The compound has been identified as an impurity in mirabegron formulations, raising concerns about its potential pharmacological effects when present in therapeutic doses. Research into its inhibitory effects on metabolic enzymes has suggested that it may alter the metabolism of other drugs, necessitating careful monitoring during co-administration .

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Key Applications
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol C₁₆H₂₀N₂O 256.34 4-Aminophenethyl 391901-45-4 (free amine) Mirabegron intermediate
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol C₁₆H₁₈N₂O₃ 286.33 4-Nitrophenethyl 223673-34-5 Synthetic precursor
(R)-(-)-2-Amino-1-phenylethanol C₈H₁₁NO 137.18 Direct amino group 2549-14-6 Chiral resolution agent
1-Phenylethanol (racemic) C₈H₁₀O 122.16 Hydroxyl group 98-85-1 Fragrance, solvent

Key Observations :

  • Chirality: Enantiopure (R)-forms are critical in drug synthesis. For example, lipase-catalyzed kinetic resolution of racemic 1-phenylethanol achieves >99% enantiomeric excess (ee) for (R)-isomers .

Pharmacological Activity

Key Observations :

  • Structural analogs with piperidine or benzyl groups exhibit stronger BChE inhibition, highlighting the importance of bulky substituents for enzyme binding .

Stereochemical Considerations

  • Catalyst-Dependent Synthesis: Imine-based precatalysts produce (R)-1-phenylethanol with up to 94% ee, while amine precatalysts favor (S)-enantiomers . This stereochemical control is critical for the target compound’s synthesis.
  • Degradation Specificity : Mirabegron hydrolysis exclusively releases the (R)-enantiomer, underscoring enzymatic stereoselectivity .

Vorbereitungsmethoden

Reaction Mechanism and Process

The most well-documented method involves the reduction of a nitro precursor using zinc powder as a catalyst. The process, outlined in KR20210073972A , proceeds in three stages:

  • Nitro-to-Amine Reduction : A compound represented by Chemical Formula 2 (2-((4-nitrophenethyl)amino)-1-phenylethanol) undergoes reduction in the presence of a hydrogen donor (e.g., ammonium formate) and zinc powder. The reaction occurs in a polar aprotic solvent such as tetrahydrofuran (THF) or methanol at 40–60°C.

  • pH Adjustment and Extraction : The crude product is neutralized to pH 7–8 using a weak acid (e.g., acetic acid), followed by extraction with ethyl acetate.

  • Crystallization : The extract is purified via crystallization from a solvent system (e.g., ethanol-water) to yield the enantiomerically pure (R)-isomer.

Key Advantages:

  • High Purity (≥99%) : Zinc powder minimizes side reactions, avoiding the formation of undesired byproducts like over-reduced species.

  • Scalability : The method is adaptable to industrial-scale production due to mild conditions and low catalyst loadings (5–10 mol%).

Optimization Data

Table 1 summarizes critical parameters for maximizing yield and purity:

ParameterOptimal RangeImpact on Yield/Purity
SolventTHFHigher solubility of nitro precursor
Temperature50°CBalances reaction rate and selectivity
Zinc Particle Size50–100 μmEnhanced surface area for catalysis
Reaction Time6–8 hoursComplete conversion without degradation

Data derived from

Epoxide Ring-Opening with Sodium Bis(trimethylsilyl)amide

Challenges:

  • Regioselectivity : Competing ring-opening at either carbon of the epoxide necessitates careful control of reaction conditions.

  • Yield Limitations : Reported yields for analogous reactions reach 81%, suggesting potential for optimization.

Hydrochloride Salt Formation for Purification

Process Overview

The hydrochloride salt of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (CAS: 521284-22-0) is frequently isolated to enhance stability and purity. The steps include:

  • Acidification : Treating the free base with hydrochloric acid in ethanol.

  • Precipitation : Cooling the solution to 0–5°C to induce crystallization.

  • Filtration and Drying : Isolating the hydrochloride salt with >99% purity.

Applications:

  • Pharmaceutical Intermediates : The salt form simplifies handling and storage during mirabegron synthesis.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Table 2 contrasts the two primary methods:

MethodYield (%)Purity (%)Key Advantage
Zinc Powder Reduction85–90≥99Minimal byproducts, scalable
Epoxide Ring-Opening70–8195–98Flexible backbone modification

Data synthesized from

Q & A

Q. What are the optimal synthetic routes for (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, and how do reaction conditions influence yield and purity?

The compound is synthesized via reductive amination or condensation reactions. A notable method involves avoiding complex phase separation steps by using direct condensation of intermediates under controlled pH and temperature. For example, the reduction of 4-nitrophenylethanol derivatives followed by selective amination with 4-aminophenethylamine can yield high-purity product . Reaction optimization should prioritize inert atmospheres (e.g., nitrogen) to prevent oxidation of the amine group and use catalysts like palladium or platinum for efficient hydrogenation .

Q. How does stereochemistry at the C1 position affect the compound’s physicochemical properties and biological activity?

Q. What stability considerations are critical for handling and storing (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol?

The compound is hygroscopic and prone to oxidation. Storage at -20°C under argon or nitrogen in amber vials minimizes degradation. Purity (>95% HPLC) and moisture content (<0.1% by Karl Fischer titration) should be verified before use in sensitive assays . Stability studies under varying pH (4–9) and temperature (4–40°C) reveal that acidic conditions accelerate decomposition, necessitating buffered solutions near neutral pH for in vitro applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

Discrepancies may arise from differences in cell membrane permeability, metabolic degradation, or assay conditions. For instance, anti-inflammatory activity observed in murine macrophages might not translate to human cell lines due to species-specific enzyme expression. Methodological solutions include:

  • Standardizing assay protocols (e.g., LPS-induced inflammation models with matched endotoxin levels).
  • Using isotopic labeling (e.g., 14C-tagged compound) to track metabolic fate in vivo .
  • Cross-validating results with structural analogs (e.g., 2-(4-Aminophenyl)ethanol) to isolate pharmacophore contributions .

Q. What advanced techniques enable enantioselective synthesis of the (R)-enantiomer with high optical purity?

Asymmetric catalysis using chiral ligands (e.g., (R)-BINAP or proline-derived phosphines) in hydrogenation reactions achieves >90% enantiomeric excess (ee). For example, Ru-based catalysts with β-aminophosphine ligands facilitate selective reduction of ketone intermediates to the (R)-alcohol . Post-synthesis, chiral HPLC with amylose-based columns or capillary electrophoresis can quantify ee .

Q. How do solvation effects and protonation states influence the compound’s conformational dynamics in biological systems?

Molecular dynamics (MD) simulations of analogous compounds (e.g., 2-amino-1-phenylethanol) show that protonation of the amine group in aqueous solution stabilizes extended conformations, while neutral forms adopt compact structures. Water molecules mediate intramolecular interactions between the hydroxyl and amino groups, altering binding affinity to targets like adrenergic receptors . Experimental validation via NMR titration under physiological pH (7.4) and ionic strength is advised.

Q. What strategies mitigate racemization during large-scale synthesis or prolonged storage?

Racemization is minimized by:

  • Avoiding high temperatures (>70°C) during synthesis; microwave-assisted reactions at controlled power reduce thermal stress .
  • Using chiral auxiliaries (e.g., Evans oxazolidinones) to protect stereocenters during intermediate steps .
  • Storing the compound in aprotic solvents (e.g., DMSO-d6) to limit acid/base-catalyzed epimerization .

Q. How can researchers elucidate structure-activity relationships (SAR) for derivatives of this compound?

Systematic SAR studies should:

  • Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at the para position) to assess impact on receptor binding.
  • Replace the ethanol moiety with bioisosteres (e.g., cyclopropylmethanol) to enhance metabolic stability .
  • Employ QSAR models parameterized with DFT-calculated descriptors (e.g., HOMO-LUMO gaps, logP) to predict activity .

Methodological Notes

  • Analytical Validation : Always cross-validate purity using HPLC (C18 columns, acetonitrile/water gradient) and mass spectrometry (ESI+ mode for protonated molecular ion detection) .
  • Biological Assays : Include positive controls (e.g., Mirabegron for β3-adrenergic receptor studies) and account for batch-to-batch variability in compound purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.